1-(2-Bromopropyl)-2-chlorobenzene
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Overview
Description
1-(2-Bromopropyl)-2-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines.
Elimination: Concentrated NaOH or KOH in ethanol, heated under reflux.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes such as propene.
Scientific Research Applications
1-(2-Bromopropyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated organic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-2-chlorobenzene involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. In substitution reactions, nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new bonds and the release of bromide ions. In elimination reactions, bases abstract a proton from the carbon adjacent to the bromine, resulting in the formation of a double bond and the expulsion of bromide.
Comparison with Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but lacks the chlorine atom.
1-Bromo-2-chlorobenzene: Similar but does not have the propyl group.
2-Bromoethylbenzene: Similar but has an ethyl group instead of a propyl group.
Uniqueness: 1-(2-Bromopropyl)-2-chlorobenzene is unique due to the presence of both a bromopropyl group and a chlorine atom on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C9H10BrCl |
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Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-(2-bromopropyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
VWSRCVQOZUBSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)Br |
Origin of Product |
United States |
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